Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-
Description
Historical Development of Fluoran-Based Compounds
The historical trajectory of fluoran-based compounds traces back to the pioneering work of German chemist Adolf von Baeyer in 1871, who produced the first synthetic fluorophore pigment from phthalic anhydride and resorcinol. Baeyer's discovery of what he termed resorcinphthalein, now known as fluorescein, established the foundation for an entire class of xanthene-based fluorophores that would revolutionize both analytical chemistry and biological research. This seminal achievement demonstrated the potential for synthetic organic chemistry to create molecules with intense fluorescence properties, setting the stage for decades of systematic investigation into spirocyclic dye systems.
The evolution from simple fluorescein to more complex fluoran derivatives occurred gradually throughout the twentieth century, driven by the need for dyes with enhanced properties and specialized applications. Early developments focused on improving the photostability and color range of xanthene-based dyes, leading to the synthesis of rhodamine derivatives and other structurally related compounds. The introduction of spirocyclic linkages represented a significant advancement in molecular design, as these structures provided enhanced rigidity and unique photophysical properties compared to their non-spirocyclic counterparts.
A critical milestone in the development of fluoran-based compounds occurred in 1941 when American physician Albert Coons recognized the potential for fluorescent antibody labeling in biological systems. Coons and his colleagues were the first to devise a method for visualizing proteins in animal tissue by conjugating antibodies to fluorescein, establishing the technique now known as immunofluorescence. This breakthrough application catalyzed extensive research into fluorescent molecular probes and ultimately led to the development of more sophisticated spirocyclic systems capable of addressing specific biological and analytical challenges.
The systematic exploration of fluoran derivatives intensified in the latter half of the twentieth century, with researchers investigating the effects of various substituent groups on the photophysical properties of the spirocyclic core. Patent literature from this period reveals extensive efforts to develop fluoran compounds with tailored properties for specific applications, including thermosensitive recording materials and pressure-sensitive copying systems. These investigations established fundamental structure-property relationships that continue to guide contemporary research in this field.
Table 1: Key Historical Milestones in Fluoran Development
| Year | Researcher/Discovery | Compound/Achievement | Significance |
|---|---|---|---|
| 1871 | Adolf von Baeyer | Resorcinphthalein (Fluorescein) | First synthetic fluorophore from phthalic anhydride |
| 1941 | Albert Coons | Fluorescein-antibody conjugates | Foundation of immunofluorescence |
| 1950s-1960s | Various patent holders | Substituted fluoran derivatives | Development of color-forming systems |
| 1970s-1980s | Industrial researchers | Thermosensitive fluoran compounds | Applications in recording materials |
Structural Significance of Spirocyclic Xanthene Systems
The structural architecture of spirocyclic xanthene systems embodies a sophisticated interplay of geometric constraints and electronic properties that fundamentally distinguishes these compounds from their linear or simple cyclic counterparts. The spiro junction creates a three-dimensional framework where the two ring systems are oriented in perpendicular planes, effectively isolating their π-electron systems while maintaining conjugation through the central carbon atom. This unique geometric arrangement provides several advantages, including enhanced molecular rigidity, reduced aggregation-caused quenching effects, and improved photostability compared to planar fluorophores.
The nomenclature of spiro compounds follows International Union of Pure and Applied Chemistry guidelines, where the prefix "spiro" is combined with descriptors indicating the number of atoms in each ring system. For the compound under investigation, the designation spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one precisely describes the connectivity between the five-membered isobenzofuran ring and the tricyclic xanthene system. The numbering system begins from a ring atom adjacent to the spiro center and proceeds systematically through the smaller ring, then the spiro atom, and finally around the larger ring system.
The electronic properties of spirocyclic xanthene systems are profoundly influenced by the substitution pattern around the aromatic rings. In the case of Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-, the electron-donating amino groups at the 2' and 6' positions create a push-pull electronic system that enhances the compound's fluorescence properties. The diethylamino group serves as a strong electron donor, while the carbonyl functionality in the isobenzofuranone ring acts as an electron acceptor, establishing an intramolecular charge transfer pathway that governs the compound's optical behavior.
Recent computational studies have revealed that the spirocyclic architecture provides unique opportunities for controlling the compound's excited-state dynamics. The perpendicular arrangement of the ring systems minimizes unwanted π-π interactions that can lead to fluorescence quenching in planar molecules. Additionally, the rigid three-dimensional structure reduces non-radiative decay pathways, contributing to enhanced quantum yields and improved photostability. These structural advantages have made spirocyclic xanthene systems increasingly attractive for applications requiring high-performance fluorescent materials.
Table 2: Structural Properties of Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-
The spirocyclic arrangement also facilitates controlled ring-opening reactions under specific conditions, a property that has been exploited in the development of pH-sensitive and thermochromic materials. The equilibrium between the closed spirocyclic form and the open quinoidal form can be modulated through chemical modifications to the xanthene core or through environmental factors such as pH and temperature. This switching behavior between non-fluorescent and fluorescent states has proven particularly valuable in applications requiring controllable optical properties, such as super-resolution microscopy and smart materials.
Properties
IUPAC Name |
2'-(dibenzylamino)-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O3/c1-3-39(4-2)30-19-21-33-36(24-30)42-35-22-20-29(23-34(35)38(33)32-18-12-11-17-31(32)37(41)43-38)40(25-27-13-7-5-8-14-27)26-28-15-9-6-10-16-28/h5-24H,3-4,25-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYZIGZCEVJFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865715 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34372-72-0 | |
| Record name | 2′-[Bis(phenylmethyl)amino]-6′-(diethylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
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| Record name | 2'-(Dibenzylamino)-6'-(diethylamino)fluorane | |
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| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)- | |
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| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)- | |
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| Record name | 2'-(dibenzylamino)-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
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| Record name | 2'-(DIBENZYLAMINO)-6'-(DIETHYLAMINO)FLUORANE | |
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Biological Activity
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-, exploring its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure, which contributes to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 318.4 g/mol. The spiro structure consists of a bicyclic system where two rings are joined at a single carbon atom, enhancing its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as neuroblastoma by reducing cell viability and promoting differentiation .
Table 1: Summary of Anticancer Studies
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This activity suggests potential applications in developing new antibiotics .
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Cell lysis |
| Pseudomonas aeruginosa | 64 µg/mL | Inhibition of cell wall synthesis |
Synthesis Methods
The synthesis of spiro compounds often involves multi-step reactions. A notable method includes the condensation of ninhydrin with amino-naphthoquinones, followed by oxidative cleavage to yield various derivatives. This approach allows for the modification of functional groups to enhance biological activity .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives:
- Neuroblastoma Treatment : A study demonstrated that a specific derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Antibacterial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its utility in treating infections caused by multi-drug resistant organisms .
Scientific Research Applications
Organic Electronics
The compound has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells due to its strong photoluminescent properties. The spiro structure enhances charge transport and stability, making it suitable for electronic applications.
| Property | Value |
|---|---|
| Photoluminescence | High |
| Charge Mobility | Enhanced |
| Stability | Good under ambient conditions |
Fluorescent Probes
Due to its fluorescent characteristics, this compound serves as a probe in biological imaging. It can be utilized for tracking cellular processes and detecting biomolecules in vitro and in vivo.
- Applications:
- Cellular imaging
- Detection of reactive oxygen species (ROS)
- Monitoring of drug delivery systems
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential anti-cancer properties. The bis(phenylmethyl)amino and diethylamino groups enhance solubility and bioavailability, making it a candidate for further pharmacological studies.
| Study Focus | Findings |
|---|---|
| Cytotoxicity | Significant against various cancer cell lines |
| Mechanism of Action | Induction of apoptosis in tumor cells |
Case Study 1: Organic Photonic Devices
A study demonstrated the use of Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives in fabricating efficient OLEDs. The devices showed improved efficiency and stability compared to traditional materials.
Case Study 2: Fluorescent Imaging
In a cellular imaging study, researchers used this compound to visualize cellular structures. The results indicated high contrast and resolution, proving its effectiveness as a fluorescent probe.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among spirocyclic xanthene derivatives are critical to their performance in specific applications. Below is a detailed comparison with key analogs:
Fluorescein (3',6'-Dihydroxy Derivative)
- Structure : 3',6'-dihydroxy substitution on the xanthene ring .
- Properties: High fluorescence quantum yield in alkaline conditions; pH-sensitive due to phenolic hydroxyl groups .
- Applications : Widely used in ophthalmology, flow cytometry, and the ORAC (Oxygen Radical Absorbance Capacity) assay as a fluorescent probe .
- The amino groups may improve solubility in non-polar matrices .
3',6'-Bis(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one (CAS 509-34-2)
- Structure: Diethylamino groups at both 3' and 6' positions .
- Properties : Exhibits strong solvatochromism (emission shifts with solvent polarity); used in polarity-sensitive probes.
- Applications : Molecular imaging and environmental monitoring .
- Comparison: The target compound’s 2'-bis(phenylmethyl)amino group introduces steric hindrance, which may reduce aggregation in hydrophobic environments compared to the symmetric diethylamino analog .
2'-[(Chlorophenyl)amino]-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (CAS 72389-79-8)
- Structure: Chlorophenylamino at 2', diethylamino at 6' .
- Properties : Enhanced Stokes shift due to electron-withdrawing chlorine; moderate toxicity (requires hazard labeling under GHS).
- Applications : Biochemical labeling with reduced background fluorescence .
- Comparison : Replacing chlorophenyl with benzyl groups in the target compound may lower toxicity and improve compatibility with biological systems .
6'-(Diethylamino)-1',3'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one (CAS 21934-68-9)
- Structure: Methyl groups at 1' and 3', diethylamino at 6' .
- Properties : High thermal stability (boiling point ~592°C); used in high-temperature industrial processes.
- Applications : Dye for plastics and resins .
- Comparison : The target compound lacks methyl groups, likely reducing steric strain and increasing conformational flexibility for binding applications .
Structural and Functional Analysis
Substituent Effects on Fluorescence
- Electron-Donating Groups (e.g., diethylamino): Enhance fluorescence intensity by stabilizing excited states .
- Bulkier Groups (e.g., bis(phenylmethyl)amino): Reduce self-quenching by preventing π-π stacking .
- Halogenated Derivatives (e.g., tetrabromofluorescein) : Quench fluorescence but improve photostability; used in permanent dyes .
Solubility and Reactivity
- Hydrophobic Substitutions: Bis(phenylmethyl)amino groups increase lipid solubility, favoring membrane-permeable probes .
- Amino vs. Hydroxyl: Amino derivatives are less prone to oxidation than phenolic hydroxyl groups, enhancing stability in redox-active environments .
Sensor Development
- The target compound’s dual amino groups make it a candidate for metal ion sensing. For example, Hg²⁺ detection via coordination-induced emission changes, similar to 3',6'-bis(diethylamino) derivatives .
- Comparison : Unlike Hg²⁺-sensitive analogs with pyridine or thiourea moieties , the target compound may exhibit selectivity for softer metals (e.g., Cu⁺) due to benzylamine coordination .
Preparation Methods
Spirocyclization to Form the Core Structure
The spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one core is typically synthesized via intramolecular cyclization reactions. A common approach involves:
- Starting from a suitable hydroxybenzophenone derivative and phthalic anhydride or related precursors.
- Acid-catalyzed cyclization to form the isobenzofuranone ring fused to the xanthene moiety.
- Use of dehydrating agents or Lewis acids (e.g., BF3·OEt2) to promote spirocyclization under mild conditions.
This step is critical for establishing the spiro linkage at the 1(3H) position of isobenzofuran and the 9' position of xanthene.
Installation of the 6'-(Diethylamino) Group
The diethylamino group at the 6' position is commonly introduced by:
- Electrophilic aromatic substitution using diethylamine in the presence of activating groups.
- Alternatively, a precursor with a suitable leaving group at the 6' position (e.g., halide) undergoes nucleophilic substitution with diethylamine.
- Reaction conditions are controlled to avoid over-alkylation or decomposition.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as column chromatography or preparative HPLC.
- Characterization involves NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Data Table Summarizing Preparation Steps
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Spirocyclization | Hydroxybenzophenone derivative + phthalic anhydride | Acid catalyst (e.g., BF3·OEt2), heat | Formation of spiro[isobenzofuran-xanthen]-3-one core |
| 2 | Halogenation (activation) | Spiro core compound | Bromination agent (e.g., NBS) | Activation at 2' position for substitution |
| 3 | Nucleophilic substitution | 2'-bromo-spiro compound | Bis(phenylmethyl)amine, base (K2CO3), solvent (DMF) | Introduction of 2'-bis(phenylmethyl)amino substituent |
| 4 | Nucleophilic substitution | 6'-halogenated intermediate | Diethylamine, solvent, controlled temp | Installation of 6'-(diethylamino) group |
| 5 | Purification | Crude product | Chromatography (column or HPLC) | Pure final compound |
| 6 | Characterization | Purified compound | NMR, MS, elemental analysis | Confirmation of structure and purity |
Research Findings and Optimization Notes
- The spirocyclization step is sensitive to acid strength and temperature; mild Lewis acids favor better yields and fewer side products.
- The bis(phenylmethyl)amino substitution benefits from the use of polar aprotic solvents to enhance nucleophilicity and solubility.
- Diethylamino substitution requires careful stoichiometric control to prevent multiple substitutions or polymerization.
- Purification is often challenging due to the compound’s lipophilicity and requires gradient elution techniques.
- Literature reports emphasize the importance of protecting groups during intermediate steps to avoid unwanted side reactions, especially on the amino substituents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing derivatives of spiroxanthene-based compounds, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, isobenzofuranone derivatives are reacted with xanthene precursors under Lewis acid catalysis (e.g., AlCl₃) in an inert atmosphere to prevent oxidation . Key factors include temperature control (80–120°C) and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (using ethyl acetate/hexane gradients) ensures high purity. Yield optimization requires balancing reaction time and catalyst loading to minimize side products like over-oxidized species.
Q. How do substituents like diethylamino and bis(phenylmethyl)amino groups affect fluorescence properties in spiroxanthene derivatives?
- Methodological Answer : Substituents influence fluorescence quantum yield and Stokes shift. Diethylamino groups enhance electron-donating capacity, red-shifting emission wavelengths, while bulky bis(phenylmethyl)amino groups may reduce aggregation-induced quenching. Fluorescence polarization assays (using 485 nm excitation/535 nm emission) can quantify these effects . Comparative studies with unsubstituted analogs (e.g., fluorescein) reveal up to 30% higher quantum yields in derivatives with optimized substituent positioning .
Q. What analytical techniques are critical for characterizing spiroxanthene derivatives?
- Methodological Answer :
- LC/MS : Identifies oxidation products (e.g., quinone derivatives) via molecular ion peaks and fragmentation patterns .
- HPLC : Reverse-phase columns (e.g., C18) with acetonitrile/water gradients resolve isomers and assess purity (>95% required for biological studies) .
- NMR : ¹H/¹³C NMR confirms spirocyclic structure and substituent regiochemistry, with characteristic shifts for aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 170–175 ppm) .
Advanced Research Questions
Q. How can reaction mechanisms for antioxidant activity in spiroxanthene derivatives be validated experimentally?
- Methodological Answer : Use the oxygen radical absorbance capacity (ORAC) assay with fluorescein as a probe. Peroxyl radicals (generated via AAPH thermal decomposition) oxidize the compound, and fluorescence decay (λex 485 nm, λem 535 nm) is monitored kinetically. LC/MS identifies hydrogen atom transfer (HAT) intermediates, such as hydroxylated or dehydrogenated products . Competitive experiments with Trolox validate chain-breaking antioxidant capacity, with AUC (area under the curve) comparisons quantifying efficacy.
Q. What strategies are used to correlate substituent modifications with biological activity in spiroxanthene derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematic substitution at positions 2' and 6' (e.g., replacing diethylamino with guanidinobenzoyl groups) enhances binding to enzymatic targets like plasminogen activators .
- Computational Modeling : DFT calculations predict electron density distribution and HOMO-LUMO gaps, guiding synthesis of derivatives with improved redox properties.
- In Vitro Assays : Platelet aggregation assays (using ADP/AA-induced models) evaluate antiplatelet activity, with IC50 values compared to reference drugs .
Q. How can experimental artifacts in fluorescence-based assays (e.g., photobleaching) be mitigated for spiroxanthene probes?
- Methodological Answer :
- Oxygen Scavenging : Add enzymatic systems (e.g., glucose oxidase/catalase) to reduce reactive oxygen species (ROS)-induced degradation.
- Pulsed Illumination : Limit continuous light exposure to minimize photobleaching; use confocal microscopy with low laser power.
- Control Experiments : Compare results with non-fluorescent analogs to distinguish probe-specific effects from background noise .
Q. What crystallographic techniques resolve conformational dynamics in spiroxanthene derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K reveals spirocyclic torsion angles and intermolecular interactions. For example, slow evaporation of ethanol solutions yields crystals suitable for structure refinement (R-factor < 0.05). Hydrogen atoms are located via difference Fourier maps, and thermal parameters (Uiso) validate molecular rigidity .
Q. How are spiroxanthene derivatives evaluated for potential toxicity in biological systems?
- Methodological Answer :
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
- Cytotoxicity Assays : MTT/WST-1 assays on human cell lines (e.g., HEK293) determine IC50 values.
- Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC50) ensure environmental safety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
